2,4-Dipropylresorcinol
Description
2,4-Dipropylresorcinol (C₁₂H₁₈O₂) is a dihydroxybenzene derivative with two propyl substituents at the 2- and 4-positions of the aromatic ring. Resorcinol derivatives are widely studied for their applications in pharmaceuticals, polymers, and organic synthesis due to their redox activity, hydrogen-bonding capacity, and structural versatility.
Properties
CAS No. |
355387-54-1 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2,4-dipropylbenzene-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-3-5-9-7-8-11(13)10(6-4-2)12(9)14/h7-8,13-14H,3-6H2,1-2H3 |
InChI Key |
JJWMIFAPVZNHOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C=C1)O)CCC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Propylresorcinol
- Structure : Single propyl group at the 4-position (C₉H₁₂O₂).
- Key Data: Molecular weight: 152.193 g/mol (vs. 194.27 g/mol for 2,4-dipropylresorcinol). ChemSpider ID: 79278 .
- Applications: Intermediate in synthesizing antioxidants and UV stabilizers.
2-Allyl-4,6-Dibenzylresorcinol (CAS 102593-74-8)
- Structure : Allyl (CH₂CHCH₂) and benzyl (C₆H₅CH₂) substituents at 2- and 4,6-positions.
- Key Data: Molecular weight: ~354.4 g/mol (estimated). Synthesis: Requires multi-step alkylation and benzylation, increasing production complexity compared to this compound .
- Applications: Specialty polymers and photoresist materials.
Dimethoxytolyl Propylresorcinol (INCI Name)
- Structure : 4-(3-(2,4-dimethoxy-3-methylphenyl)propyl)-1,3-benzenediol (C₁₉H₂₄O₄).
- Key Data :
- Functional Differences :
- Methoxy and methyl groups increase steric bulk and electron-donating effects, altering solubility (e.g., higher polarity) and reactivity in electrophilic substitutions.
- Applications: Skincare active (e.g., tyrosinase inhibition for hyperpigmentation).
4-(2,4-Difluorophenyl)-2,4-Dioxobutanoate Derivatives
- Structure: Ethyl ester with difluorophenyl and dioxobutanoate substituents.
- Key Data: Example: Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate (C₁₂H₁₀Cl₂FNO₄) .
- Functional Differences: Fluorine atoms enhance metabolic stability and electronegativity, making these derivatives more suited for agrochemicals than this compound.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| This compound | C₁₂H₁₈O₂ | 194.27 | 2- and 4-propyl | Pharmaceuticals, polymers |
| 4-Propylresorcinol | C₉H₁₂O₂ | 152.19 | 4-propyl | Antioxidant intermediates |
| 2-Allyl-4,6-Dibenzylresorcinol | C₂₃H₂₂O₂ | 354.42 | 2-allyl, 4,6-benzyl | Photoresists, polymers |
| Dimethoxytolyl Propylresorcinol | C₁₉H₂₄O₄ | 316.39 | 3-(2,4-dimethoxy-3-methylphenyl)propyl | Skincare actives |
| Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate | C₁₂H₁₀F₂O₄ | 256.20 | Difluorophenyl, dioxobutanoate | Agrochemicals |
Research Findings and Structural Insights
- Synthetic Complexity: Allyl and benzyl derivatives require protective group strategies and transition-metal catalysts, increasing cost and environmental impact relative to simpler alkylation methods for this compound .
- Spectroscopic Differentiation: FTIR analysis of similar resorcinol derivatives (e.g., thiourea complexes) shows distinct O-H stretching (3200–3500 cm⁻¹) and C-O bending (1250 cm⁻¹) bands, useful for structural validation .
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